3H-Xanthen-3-one
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Overview
Description
3H-Xanthen-3-one, also known as xanthone, is an oxygen-containing heterocyclic compound with a dibenzo-γ-pyrone framework. This compound is notable for its yellow color and is found naturally in various plants, fungi, and lichens. Xanthones have been studied extensively due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Xanthen-3-one can be achieved through several methods. One classical method involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of this compound often involves the optimization of these classical methods to achieve higher yields and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3H-Xanthen-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the buffer-mediated proton-transfer reaction, which has been studied in different aqueous media . This reaction involves the transfer of protons between the ground and excited states of the compound, influenced by the presence of different buffers.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphate and acetate buffers, which facilitate proton-transfer reactions . The reaction conditions often involve aqueous media and the use of fluorescence techniques to monitor the reaction progress.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with phosphate buffers can lead to the formation of fluorescent derivatives that are useful in various analytical applications .
Scientific Research Applications
3H-Xanthen-3-one has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for detecting reactive oxygen species and other analytes . In biology, it serves as a tool for studying intracellular processes and signaling pathways . In medicine, xanthone derivatives have shown potential as anti-cancer, anti-inflammatory, and anti-Alzheimer agents . Additionally, this compound is used in the industry for the development of optical materials and organic dyes .
Mechanism of Action
The mechanism of action of 3H-Xanthen-3-one involves its ability to undergo proton-transfer reactions, which are influenced by the presence of different buffers and the pH of the medium . These reactions can lead to the generation of reactive oxygen species, which play a role in the compound’s biological activities. The molecular targets and pathways involved include various enzymes and signaling molecules that are affected by the presence of reactive oxygen species .
Comparison with Similar Compounds
3H-Xanthen-3-one is similar to other xanthone derivatives, such as 9H-xanthen-9-one and azaxanthones . These compounds share the same dibenzo-γ-pyrone framework but differ in their substituents and biological activities. For example, azaxanthones contain nitrogen atoms in their aromatic rings, which can enhance their solubility and biological activity . Other similar compounds include fluorescein and rhodamine, which are widely used as fluorescent probes in various applications .
Properties
CAS No. |
494-41-7 |
---|---|
Molecular Formula |
C13H8O2 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
xanthen-3-one |
InChI |
InChI=1S/C13H8O2/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H |
InChI Key |
FRIPRWYKBIOZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=O)C=C3O2 |
Origin of Product |
United States |
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